Kinetic Reactivity Advantage over Danishefsky's Diene
In a direct head-to-head kinetic experiment, (buta-1,3-dien-2-yl)silatrane (compound 3) reacted with N-phenylmaleimide at 0 °C in THF with a pseudo-first-order rate constant k_obs = 3.7 × 10⁻² min⁻¹ (t₁/₂ = 18.8 min). Under identical conditions, Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) exhibited k_obs = 2.1 × 10⁻² min⁻¹ (t₁/₂ = 33 min), making the silatrane diene approximately 1.76-fold more reactive [1]. This higher reactivity is consistent with the silatrane diene's elevated HOMO energy (−7.87 eV vs. −8.82 eV for Danishefsky's diene, calculated by semiempirical AM1) [1].
| Evidence Dimension | Diels–Alder reaction rate with N-phenylmaleimide at 0 °C in THF |
|---|---|
| Target Compound Data | k_obs = 3.7 × 10⁻² min⁻¹; t₁/₂ = 18.8 min |
| Comparator Or Baseline | Danishefsky's diene: k_obs = 2.1 × 10⁻² min⁻¹; t₁/₂ = 33 min |
| Quantified Difference | ~1.76-fold higher k_obs; t₁/₂ shortened by ~43% |
| Conditions | N-phenylmaleimide (dienophile), 0 °C, THF solvent, pseudo-first-order kinetics monitored by ¹H NMR [1] |
Why This Matters
Procurement decisions for Diels–Alder methodology development should consider that the silatrane diene achieves faster conversion at low temperature, enabling reactions with thermally sensitive substrates or in processes where cycle time reduction is critical.
- [1] Pidaparthi, R. R.; Junker, C. S.; Welker, M. E.; Day, C. S.; Wright, M. W. Preparation of 2-Silicon-Substituted 1,3-Dienes and Their Diels–Alder/Cross-Coupling Reactions. J. Org. Chem. 2009, 74 (21), 8290–8297. DOI: 10.1021/jo901919m. View Source
